molecular formula C13H8FN3O2S B2484017 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide CAS No. 950229-84-2

6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2484017
CAS No.: 950229-84-2
M. Wt: 289.28
InChI Key: URUNQXOBASLBIU-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a heterocyclic compound that features a quinoline core substituted with a fluoro group at position 6, a hydroxy group at position 4, and a carboxamide group at position 3, which is further substituted with a thiazol-2-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For example, certain thiazole derivatives have demonstrated cytotoxic activity against human tumor cell lines . The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies on similar thiazole derivatives have shown varying degrees of cytotoxicity at different concentrations

Metabolic Pathways

This compound may be involved in various metabolic pathways. Thiazole derivatives are known to interact with various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor. The hydroxy group can be introduced through hydroxylation reactions.

    Formation of the Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with thionyl chloride to form the acid chloride, followed by reaction with thiazole-2-amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at position 4 can undergo oxidation to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.

    Biological Research: It is used as a probe to study various biological pathways and interactions, particularly those involving quinoline and thiazole derivatives.

    Industrial Applications: It can be used in the development of new materials and chemical processes due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-4-hydroxyquinoline-3-carboxamide: Lacks the thiazole moiety, which may reduce its biological activity.

    4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide: Lacks the fluoro group, which may affect its binding affinity and specificity.

    6-fluoroquinoline-3-carboxamide: Lacks both the hydroxy and thiazole groups, which significantly alters its biological properties.

Uniqueness

6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is unique due to the combination of its substituents, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-7-1-2-10-8(5-7)11(18)9(6-16-10)12(19)17-13-15-3-4-20-13/h1-6H,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUNQXOBASLBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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